

Thietan-3-amine chemical properties and structure

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Compound of Interest

Compound Name: Thietan-3-amine

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Thietan-3-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thietan-3-amine is a saturated four-membered heterocyclic compound containing both a sulfur and a nitrogen atom. This strained ring system imparts unique chemical properties, making it a valuable building block in medicinal chemistry and drug discovery. Its derivatives have garnered significant interest due to their diverse pharmacological activities, including potential as antimicrobial, antiviral, and anticancer agents. Furthermore, thietane-containing compounds have been investigated as modulators of the N-methyl-D-aspartate (NMDA) receptor, suggesting applications in neuroscience. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and characterization of **Thietan-3-amine**.

Chemical Structure and Properties

Thietan-3-amine possesses a non-planar, puckered four-membered ring. The presence of the heteroatoms and ring strain influences its reactivity and physical properties.

Structure:

- IUPAC Name: **Thietan-3-amine**

- Molecular Formula: C₃H₇NS
- Molecular Weight: 89.16 g/mol [1]
- Canonical SMILES: C1SC(N)C1
- InChI Key: GNWIATZLVXZUEL-UHFFFAOYSA-N

Physicochemical Properties:

Quantitative data for **Thietan-3-amine** and its common hydrochloride salt are summarized below. It is important to note that experimental values for the free base are not widely reported, and it is often handled as the more stable hydrochloride salt.

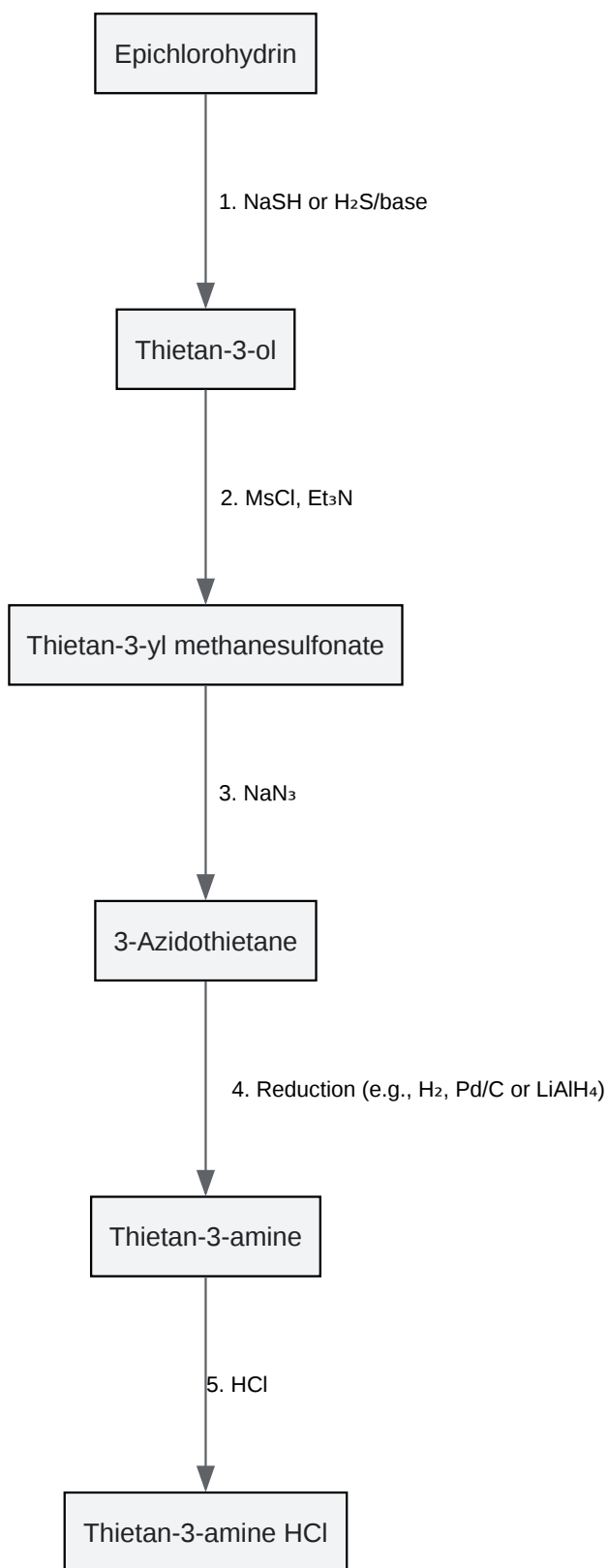
Property	Value	Source/Comment
Thietan-3-amine		
Molecular Formula	C ₃ H ₇ NS	PubChem
Molecular Weight	89.16 g/mol	PubChem[1]
Boiling Point	Not available	Data for the free base is scarce.
pKa	~9-10 (estimated)	Estimated based on similar primary amines.
Solubility	Soluble in water and polar organic solvents.	General property of small amines.
Thietan-3-amine Hydrochloride		
Molecular Formula	C ₃ H ₈ ClNS	
Molecular Weight	125.62 g/mol	
Melting Point	178-182 °C	Commercial supplier data.

Synthesis of Thietan-3-amine

Several synthetic routes to **Thietan-3-amine** have been reported, often involving the formation of the thietane ring through intramolecular cyclization. A common and illustrative method starts from epichlorohydrin. This process involves the reaction with a sulfur nucleophile to form the thietane ring, followed by the introduction of the amine functionality.

General Synthesis Workflow

The following diagram illustrates a typical synthetic pathway from epichlorohydrin to **Thietan-3-amine** hydrochloride.



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A representative synthetic route to **Thietan-3-amine** HCl.

Experimental Protocols

Synthesis of **Thietan-3-amine** Hydrochloride from Epichlorohydrin

This multi-step synthesis provides a reliable method for the preparation of **Thietan-3-amine** hydrochloride.

Step 1: Synthesis of Thietan-3-ol

- **Materials:** Epichlorohydrin, sodium hydrosulfide (NaSH), methanol, water.
- **Procedure:** A solution of sodium hydrosulfide in a mixture of methanol and water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath. Epichlorohydrin is added dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure. The residue is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield crude Thietan-3-ol, which can be purified by distillation or chromatography.

Step 2: Synthesis of Thietan-3-yl Methanesulfonate

- **Materials:** Thietan-3-ol, methanesulfonyl chloride (MsCl), triethylamine (Et₃N), dichloromethane (DCM).
- **Procedure:** Thietan-3-ol is dissolved in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C for one hour and then at room temperature for an additional 2-3 hours. The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford Thietan-3-yl methanesulfonate.

Step 3: Synthesis of 3-Azidothietane

- **Materials:** Thietan-3-yl methanesulfonate, sodium azide (NaN₃), dimethylformamide (DMF).

- Procedure: Thietan-3-yl methanesulfonate is dissolved in DMF, and sodium azide is added. The mixture is heated to 60-70 °C and stirred for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, water is added, and the product is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated carefully to give 3-Azidothietane. Caution: Organic azides can be explosive and should be handled with care.

Step 4 & 5: Synthesis of **Thietan-3-amine** and Conversion to Hydrochloride Salt

- Materials: 3-Azidothietane, palladium on carbon (Pd/C), methanol, hydrogen gas (H₂), hydrochloric acid (HCl).
- Procedure: 3-Azidothietane is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure until the starting material is consumed. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The resulting crude **Thietan-3-amine** is dissolved in a suitable solvent like diethyl ether or ethanol, and a solution of HCl in the same solvent is added dropwise with stirring. The precipitated **Thietan-3-amine** hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

Spectroscopic Characterization

The structure of **Thietan-3-amine** can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of **Thietan-3-amine** will show characteristic signals for the protons on the thietane ring. Due to the puckered nature of the ring, the methylene protons can be diastereotopic and may appear as complex multiplets.

- Expected Chemical Shifts (in CDCl₃):
 - -CH(N)-: A multiplet around δ 3.5-4.0 ppm.
 - -CH₂-S-: Two multiplets corresponding to the axial and equatorial protons, typically in the range of δ 2.8-3.5 ppm.

- -NH_2 : A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between δ 1.5-3.0 ppm.

^{13}C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework.

- Expected Chemical Shifts (in CDCl_3):
 - -C(N)- : A signal in the range of δ 50-60 ppm.
 - $\text{-CH}_2\text{-S-}$: A signal in the range of δ 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and C-S bonds.

- Expected Absorption Bands (cm^{-1}):
 - N-H stretch (primary amine): Two bands in the region of $3300\text{-}3500\text{ cm}^{-1}$ (asymmetric and symmetric stretching).[\[2\]](#)
 - N-H bend (primary amine): A band around $1590\text{-}1650\text{ cm}^{-1}$.[\[2\]](#)
 - C-N stretch: A band in the range of $1020\text{-}1250\text{ cm}^{-1}$.[\[2\]](#)
 - C-S stretch: A weak band in the region of $600\text{-}800\text{ cm}^{-1}$.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for an aliphatic amine.

- Expected m/z values (Electron Ionization):
 - Molecular Ion $[\text{M}]^+$: $m/z = 89$.
 - Alpha-cleavage: The major fragmentation pathway for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of a $\text{C}_2\text{H}_4\text{S}$ radical to

give a fragment at $m/z = 30$ ($[\text{CH}_2=\text{NH}_2]^+$).

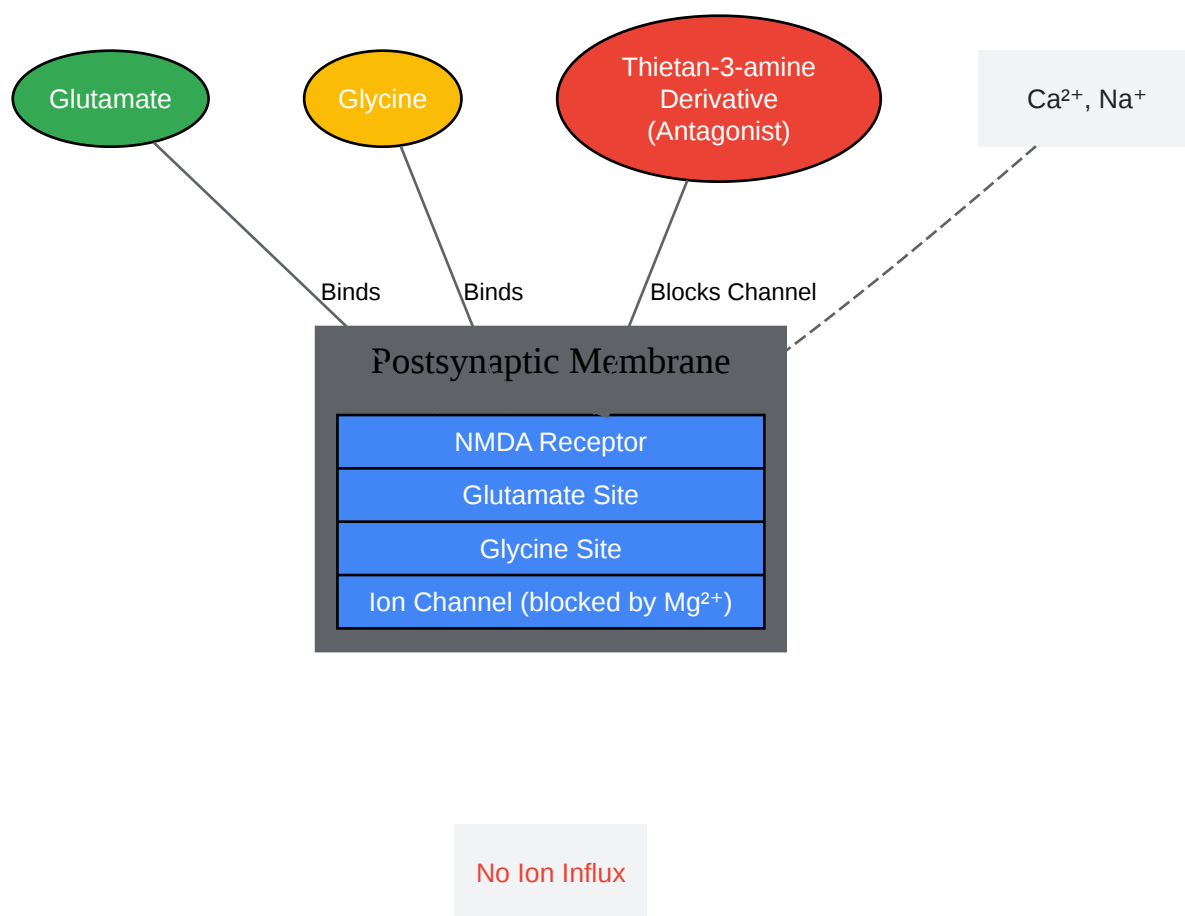
Biological Activity and Mechanism of Action

Thietan-3-amine and its derivatives have been identified as modulators of the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders.

NMDA Receptor Antagonism

Compounds that act as NMDA receptor antagonists block the ion channel, preventing the influx of Ca^{2+} and Na^+ ions. This can have neuroprotective effects in conditions of excitotoxicity but can also lead to dissociative and psychotomimetic side effects. The mechanism of NMDA receptor antagonism can occur through several modes, including competitive antagonism at the glutamate or glycine binding sites, or non-competitive channel blocking.

The following diagram illustrates the general mechanism of NMDA receptor antagonism.



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General mechanism of non-competitive NMDA receptor antagonism.

While **Thietan-3-amine** itself has been noted as a pharmacophore of interest, specific derivatives are typically developed to achieve desired potency and selectivity for the NMDA receptor subtypes. The development of such compounds is an active area of research in the pursuit of novel therapeutics for neurological disorders.

Safety and Handling

Thietan-3-amine and its derivatives should be handled with appropriate safety precautions in a laboratory setting. As with most amines, it is expected to be corrosive and an irritant. The hydrochloride salt is a crystalline solid and is generally easier and safer to handle than the free base. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Thietan-3-amine is a structurally unique and synthetically versatile building block with significant potential in medicinal chemistry. Its strained heterocyclic nature provides a scaffold for the development of novel compounds with a range of biological activities, most notably as modulators of the NMDA receptor. This guide has provided a foundational overview of its chemical properties, synthesis, and characterization to aid researchers and drug development professionals in their exploration of this promising chemical entity. Further investigation into the structure-activity relationships of its derivatives will be crucial in unlocking its full therapeutic potential.

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References

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. orgchemboulder.com [orgchemboulder.com]
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